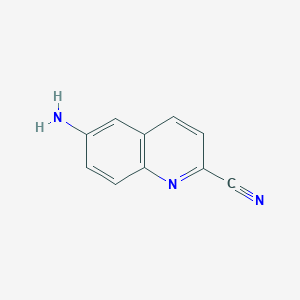

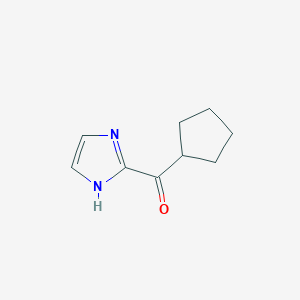

cyclopentyl(1H-imidazol-2-yl)methanone

Übersicht

Beschreibung

Cyclopentyl(1H-imidazol-2-yl)methanone is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .Molecular Structure Analysis

Imidazole shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis

The empirical formula of a similar compound, (2-Cyclopentyl-1H-imidazol-4-yl)methanol, is C9H14N2O and its molecular weight is 166.22 .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals: Antimicrobial Agents

Imidazole derivatives, including 2-cyclopentanecarbonyl-1H-imidazole, have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of activity against bacteria, fungi, and protozoa. The compound’s ability to interfere with the biosynthesis of nucleic acids and proteins in microbial cells makes it a candidate for developing new antibacterial and antifungal agents .

Agriculture: Fungicides and Pesticides

In the agricultural sector, imidazole compounds serve as potent fungicides and pesticides. Their mechanism of disrupting cell membrane integrity in plant pathogens can be harnessed to protect crops from various diseases, thereby enhancing yield and reducing crop losses .

Medicinal Chemistry: Anticancer Research

The structural motif of imidazole is often incorporated into molecules designed to target cancer cells. Research has shown that certain imidazole derivatives can inhibit the growth of tumor cells, making them valuable in the synthesis of anticancer drugs .

Organic Synthesis: Catalysts

Imidazole and its derivatives are used as catalysts in organic synthesis. They can act as both nucleophilic and electrophilic catalysts due to their amphoteric nature, facilitating a variety of chemical reactions .

Material Science: Ionic Liquids

The versatility of imidazole derivatives extends to material science, where they are used to create ionic liquids. These liquids have unique properties such as low volatility and high thermal stability, making them suitable for use as solvents and electrolytes in various applications .

Biochemistry: Enzyme Inhibition

Imidazole derivatives are known to inhibit certain enzymes, which is crucial in the study of biochemical pathways and the development of drugs to treat diseases like Alzheimer’s and Parkinson’s .

Chemical Industry: Corrosion Inhibitors

The chemical industry utilizes imidazole derivatives as corrosion inhibitors. They can form a protective layer on metals, preventing oxidation and corrosion, which is essential for extending the life of metal components and structures .

Environmental Science: Gas Capture and Storage

Research into the environmental applications of imidazole derivatives includes their potential use in gas capture and storage. Their ability to form stable complexes with gases like carbon dioxide can be exploited for carbon capture technologies, contributing to efforts to reduce greenhouse gas emissions .

Wirkmechanismus

Target of Action

Imidazole derivatives are known to interact with a variety of targets, including enzymes like sarcosine oxidase, nitric oxide synthase, and adenylate kinase . The specific role of these targets can vary widely, influencing processes from metabolic pathways to signal transduction .

Mode of Action

Imidazole compounds often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-stacking . These interactions can lead to changes in the conformation or activity of the target, thereby influencing its function .

Biochemical Pathways

For instance, they are involved in the biosynthesis of purines, an essential component of DNA . They also participate in the regulation of enzymatic activity and signal transduction .

Pharmacokinetics

Imidazole compounds are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives have been associated with a range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

The action, efficacy, and stability of 2-cyclopentanecarbonyl-1H-imidazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its solubility and ability to interact with its targets . Additionally, temperature and the presence of other molecules can also impact the compound’s stability and activity .

Safety and Hazards

Zukünftige Richtungen

Imidazole containing moiety occupied a unique position in heterocyclic chemistry . There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring . This suggests that there is potential for the development of new drugs that overcome the problems of antimicrobial resistance .

Eigenschaften

IUPAC Name |

cyclopentyl(1H-imidazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-8(7-3-1-2-4-7)9-10-5-6-11-9/h5-7H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKYCHBMOLUYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601285263 | |

| Record name | Cyclopentyl-1H-imidazol-2-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952200-97-4 | |

| Record name | Cyclopentyl-1H-imidazol-2-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952200-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl-1H-imidazol-2-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Azaspiro[3.5]nonane](/img/structure/B1521377.png)

![2-(Bicyclo[2.2.1]hept-2-ylamino)ethanol](/img/structure/B1521379.png)